molecular formula C9H11F3O2 B6208365 rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2763584-57-0

rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6208365
CAS No.: 2763584-57-0
M. Wt: 208.2
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Description

rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Properties

CAS No.

2763584-57-0

Molecular Formula

C9H11F3O2

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. The introduction of the trifluoromethyl group can be achieved through various methods, such as nucleophilic trifluoromethylation or electrophilic trifluoromethylation. The carboxylic acid functionality is usually introduced via oxidation of an intermediate alcohol or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid to other functional groups such as esters or amides.

    Reduction: Reduction of the carboxylic acid to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions at the trifluoromethyl group or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-methanol
  • rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-amine

Uniqueness

rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of a bicyclic structure and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

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